molecular formula C10H6ClNO2 B13037653 8-Chloro-2-hydroxyquinoline-3-carbaldehyde CAS No. 73568-42-0

8-Chloro-2-hydroxyquinoline-3-carbaldehyde

Cat. No.: B13037653
CAS No.: 73568-42-0
M. Wt: 207.61 g/mol
InChI Key: QKXNZUDICDPMPF-UHFFFAOYSA-N
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Description

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is an organic compound derived from the quinoline family. It is characterized by the presence of a chlorine atom at the 8th position, a hydroxyl group at the 2nd position, and an aldehyde group at the 3rd position of the quinoline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 2-hydroxyquinoline followed by formylation. One common method is the reaction of 2-hydroxyquinoline with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 8th position. The resulting 8-chloro-2-hydroxyquinoline is then subjected to a Vilsmeier-Haack reaction using N,N-dimethylformamide (DMF) and phosphorus oxychloride to introduce the aldehyde group at the 3rd position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 8-Chloro-2-hydroxyquinoline-3-carboxylic acid.

    Reduction: 8-Chloro-2-hydroxyquinoline-3-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Chloro-2-hydroxyquinoline-3-carbaldehyde has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-2-hydroxyquinoline-3-carbaldehyde is primarily based on its ability to interact with biological molecules. The compound can form chelate complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the presence of the aldehyde group allows it to form Schiff bases with amines, which can further modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-2-hydroxyquinoline-3-carbaldehyde: Similar structure but with the chlorine atom at the 7th position.

    8-Hydroxyquinoline-2-carbaldehyde: Lacks the chlorine atom but has similar functional groups.

    8-Mercaptoquinoline: Contains a thiol group instead of a hydroxyl group.

Uniqueness

8-Chloro-2-hydroxyquinoline-3-carbaldehyde is unique due to the specific positioning of the chlorine, hydroxyl, and aldehyde groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its lipophilicity and potential interactions with biological membranes .

Properties

IUPAC Name

8-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-13)10(14)12-9(6)8/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXNZUDICDPMPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601220598
Record name 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-42-0
Record name 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73568-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2-dihydro-2-oxo-3-quinolinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601220598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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